(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since undergone numerous preclinical and clinical trials to evaluate its efficacy and safety.
Mécanisme D'action
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide activates the immune system by inducing the production of cytokines, specifically tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α). These cytokines then activate immune cells, such as macrophages and natural killer cells, to attack tumor cells. (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide also targets the tumor vasculature by inducing the breakdown of tumor blood vessels, leading to decreased blood flow to the tumor and subsequent tumor cell death.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase the production of cytokines, specifically TNF-α, IL-6, and IFN-α, as well as activate immune cells, such as macrophages and natural killer cells. (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide also induces the breakdown of tumor blood vessels, leading to decreased blood flow to the tumor and subsequent tumor cell death. Additionally, (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide has been shown to have antiangiogenic effects, inhibiting the growth of new blood vessels in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide has several advantages for lab experiments, including its ability to induce tumor cell death and enhance the efficacy of radiation therapy and chemotherapy. However, (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide also has limitations, such as its potential toxicity and the need for further research to determine its optimal dosing and administration.
Orientations Futures
For (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide research include further preclinical and clinical trials to evaluate its efficacy and safety in cancer treatment, as well as studies to determine its optimal dosing and administration. Additionally, research is needed to investigate the potential use of (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide in combination with other cancer therapies and to identify biomarkers that can predict response to (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide treatment.
Méthodes De Synthèse
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide can be synthesized by reacting 3-aminocrotonic acid with dimethylformamide dimethyl acetal, followed by reaction with methyl isocyanate and cyclization with phosgene. The final product is purified through recrystallization and chromatography.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide has been studied for its potential use in cancer treatment due to its ability to activate the immune system and induce tumor cell death. It has been shown to have antitumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. Additionally, (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide has been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical models.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-15(2)10-6-8-12(17)16(3)11-7-4-5-9-14-13(11)18/h6,8,11H,4-5,7,9-10H2,1-3H3,(H,14,18)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJGEZBWORKIOW-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(C)C1CCCCNC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(C)C1CCCCNC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.